(3,3-Dimethoxypropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethoxypropoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a 3,3-dimethoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxypropoxy)benzene can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxypropyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
(3,3-Dimethoxypropoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxypropoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The exact mechanism can vary based on the context of its application and the specific targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: A simpler aromatic ether with two methoxy groups on the benzene ring.
3-Methoxyanisole: Another aromatic ether with a methoxy group and an anisole moiety.
Resorcinol dimethyl ether: A compound with two methoxy groups on a resorcinol backbone.
Uniqueness
(3,3-Dimethoxypropoxy)benzene is unique due to the presence of the 3,3-dimethoxypropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
138977-78-3 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3,3-dimethoxypropoxybenzene |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2)8-9-14-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
VJFYTLXGEATCCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCOC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.